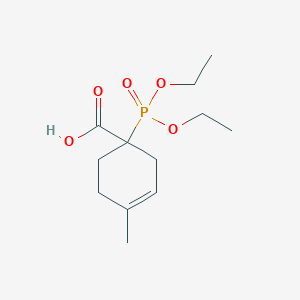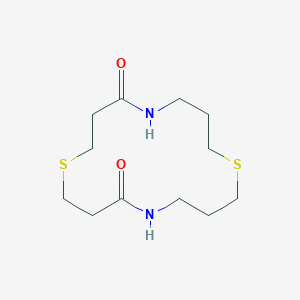
1,9-Dithia-5,13-diazacyclohexadecane-4,14-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,9-Dithia-5,13-diazacyclohexadecane-4,14-dione is a macrocyclic compound that features a unique structure with two sulfur atoms and two nitrogen atoms within a 16-membered ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-dithia-5,13-diazacyclohexadecane-4,14-dione typically involves the use of selectively protected derivatives. For example, tert-butoxycarbonyl protected derivatives can be used to facilitate the efficient synthesis of linked heteroditopic macrocyclic systems . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium complexes to promote the formation of the macrocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. This would include the use of high-purity reagents, controlled reaction environments, and efficient purification techniques to ensure the quality and yield of the final product.
化学反应分析
Types of Reactions
1,9-Dithia-5,13-diazacyclohexadecane-4,14-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The nitrogen and sulfur atoms can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions typically involve the use of solvents such as acetonitrile or tetrahydrofuran and may require specific temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atoms can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines. Substitution reactions can result in the formation of various alkylated or arylated derivatives of the compound .
科学研究应用
1,9-Dithia-5,13-diazacyclohexadecane-4,14-dione has several scientific research applications, including:
Coordination Chemistry: The compound can form complexes with various metal ions, making it useful in the study of coordination chemistry and the development of new materials.
Catalysis: The compound’s ability to form stable complexes with metal ions makes it a potential candidate for use as a catalyst in various chemical reactions.
Biological Studies: The compound’s unique structure and reactivity make it of interest in biological studies, particularly in the investigation of enzyme mimetics and drug design.
作用机制
The mechanism of action of 1,9-dithia-5,13-diazacyclohexadecane-4,14-dione involves its ability to form stable complexes with metal ions. The nitrogen and sulfur atoms in the compound can coordinate with metal ions, leading to the formation of stable chelate complexes. These complexes can then participate in various chemical reactions, depending on the nature of the metal ion and the reaction conditions .
相似化合物的比较
Similar Compounds
1,7-Dithia-4,11-diazacyclotetradecane: Another macrocyclic compound with a similar structure but a smaller ring size.
1,4,8,11-Tetraazacyclotetradecane: A macrocyclic compound with four nitrogen atoms and no sulfur atoms.
2,5-Dioxa-8,11,14-triaza-1,6(1,2)-dibenzenacyclopentadecaphane: A macrocyclic compound with a different combination of donor atoms.
Uniqueness
1,9-Dithia-5,13-diazacyclohexadecane-4,14-dione is unique due to its specific combination of nitrogen and sulfur atoms within a 16-membered ring. This unique structure allows it to form stable complexes with a wide range of metal ions, making it particularly useful in coordination chemistry and catalysis .
属性
CAS 编号 |
90805-43-9 |
|---|---|
分子式 |
C12H22N2O2S2 |
分子量 |
290.5 g/mol |
IUPAC 名称 |
1,9-dithia-5,13-diazacyclohexadecane-4,14-dione |
InChI |
InChI=1S/C12H22N2O2S2/c15-11-3-9-18-10-4-12(16)14-6-2-8-17-7-1-5-13-11/h1-10H2,(H,13,15)(H,14,16) |
InChI 键 |
VZOZKEGYACUCGE-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(=O)CCSCCC(=O)NCCCSC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


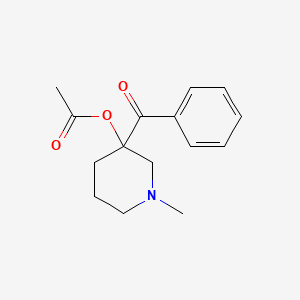
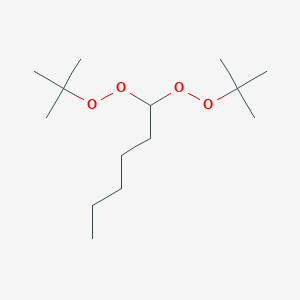
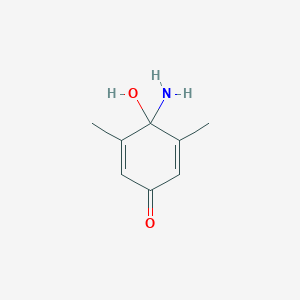
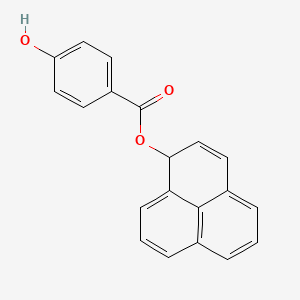
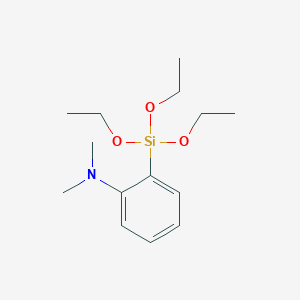
![Benzoic acid;[2-(2-phenylsulfanylethyl)phenyl]methanol](/img/structure/B14353515.png)

![2-[2-(Aminomethyl)phenyl]ethan-1-amine](/img/structure/B14353528.png)
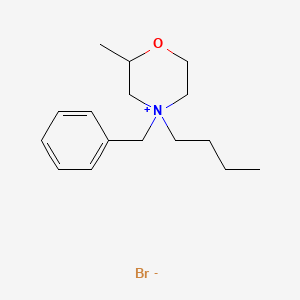

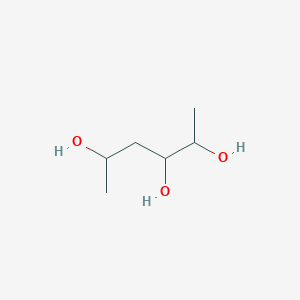
![2-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14353548.png)
